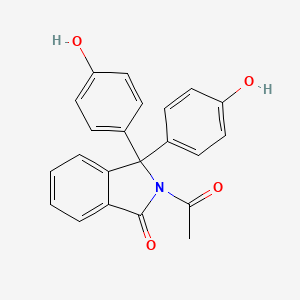
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an isoindoline core, acetyl group, and two hydroxyphenyl groups. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
Scientific Research Applications
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its cytotoxic properties.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways. It can also interact with autophagy proteins, promoting cell survival mechanisms under certain conditions.
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share structural similarities and exhibit antioxidant and anticancer activities.
Bisphenol A (BPA): Although structurally different, BPA also contains hydroxyphenyl groups and is widely studied for its biological effects.
Uniqueness
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its unique isoindoline core and the presence of both acetyl and hydroxyphenyl groups
Properties
CAS No. |
47520-25-2 |
|---|---|
Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-acetyl-3,3-bis(4-hydroxyphenyl)isoindol-1-one |
InChI |
InChI=1S/C22H17NO4/c1-14(24)23-21(27)19-4-2-3-5-20(19)22(23,15-6-10-17(25)11-7-15)16-8-12-18(26)13-9-16/h2-13,25-26H,1H3 |
InChI Key |
DPOKYHYOHVUGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




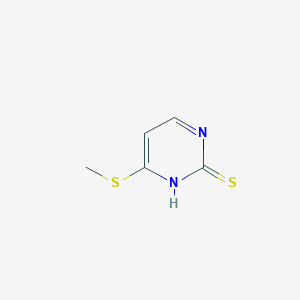
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
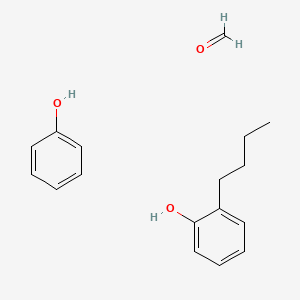
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
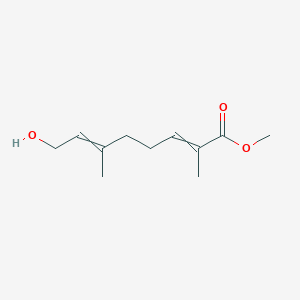
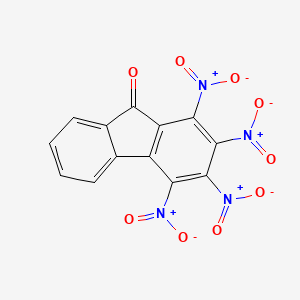
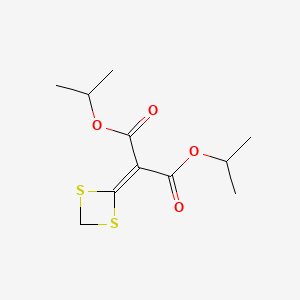
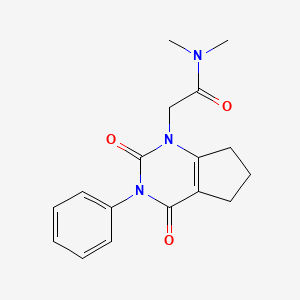
![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)
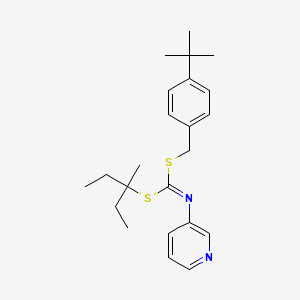
![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)

